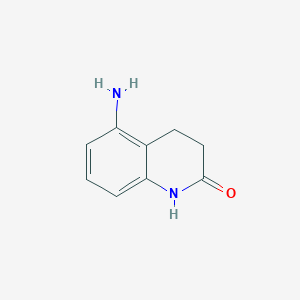

5-Amino-3,4-dihydroquinolin-2(1H)-one

Overview

Description

5-Amino-3,4-dihydroquinolin-2(1H)-one: is an organic compound that belongs to the class of quinolinones. Quinolinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This compound features a quinolinone core with an amino group at the 5-position, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

Cyclization Reaction: Starting from an appropriate aniline derivative, the compound can be synthesized through a cyclization reaction. For example, 2-aminobenzamide can undergo cyclization in the presence of a suitable catalyst to form the quinolinone core.

Amination: The introduction of the amino group at the 5-position can be achieved through various amination reactions. One common method is the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: This method involves the stepwise addition of reagents and catalysts in a controlled environment to ensure high yield and purity.

Continuous Flow Synthesis: This method allows for the continuous production of the compound, which can be more efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinolinone core to more saturated derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Catalysts: Palladium catalysts are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives with different functional groups, while substitution reactions can introduce various substituents at the 5-position.

Scientific Research Applications

5-Amino-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

Biological Studies: It is used in studies investigating the biological activities of quinolinone derivatives, including their antimicrobial and anticancer properties.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or bind to receptors in the central nervous system to modulate neurological functions.

Comparison with Similar Compounds

Similar Compounds

5-Aminoquinoline: This compound has a similar structure but lacks the dihydroquinolinone core.

3,4-Dihydroquinolin-2(1H)-one: This compound lacks the amino group at the 5-position.

5-Hydroxy-3,4-dihydroquinolin-2(1H)-one: This compound has a hydroxyl group instead of an amino group at the 5-position.

Uniqueness

5-Amino-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both the quinolinone core and the amino group at the 5-position. This combination can significantly influence its chemical reactivity and biological properties, making it a valuable compound in various scientific and industrial applications.

Biological Activity

5-Amino-3,4-dihydroquinolin-2(1H)-one (CAS No. 58130-38-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.

Overview of Biological Activity

This compound has been studied for various biological activities, including:

- Anticonvulsant Activity : Research indicates that this compound exhibits anticonvulsant properties, making it a candidate for further investigation in epilepsy treatments.

- Neuroprotective Effects : It has shown potential in neuroprotection, particularly through inhibition of acetylcholinesterase (AChE), which is crucial for maintaining cognitive function .

- Antimicrobial Activity : The compound has demonstrated activity against various microbial strains, suggesting its potential as an antimicrobial agent .

The biological activities of this compound can be attributed to several mechanisms:

- Acetylcholinesterase Inhibition : The compound acts as a non-competitive inhibitor of AChE, which may enhance cholinergic neurotransmission and improve cognitive functions. For instance, it has been reported to have an IC50 value of 0.29 µM against human recombinant AChE .

- Dopamine Receptor Modulation : Novel derivatives of this compound have been synthesized and evaluated for their affinity to dopamine receptors (D2R), indicating possible applications in treating disorders like schizophrenia and Parkinson’s disease .

- Antimicrobial Mechanisms : Its antimicrobial effects may involve disruption of bacterial cell membranes or interference with essential metabolic processes within the microbes .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study investigating the neuroprotective effects of this compound, researchers found that the compound significantly increased acetylcholine levels in neuronal cultures. This increase was attributed to the inhibition of AChE activity, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer’s disease .

Case Study: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of this compound against various strains of bacteria and fungi. The results indicated that the compound exhibited notable inhibitory effects on Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Amino-3,4-dihydroquinolin-2(1H)-one derivatives?

Methodological Answer: The synthesis typically involves multi-step protocols:

Nitro Reduction : Starting from nitro-substituted precursors (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one), catalytic hydrogenation (H₂, Pd/C) or hydrazine hydrate with Raney Nickel reduces nitro to amino groups (yields: 72–99%) .

Alkylation : Chloroalkylamine salts (e.g., dimethylaminoethyl chloride) react with the quinolinone scaffold in DMF/K₂CO₃ at RT to introduce side chains .

Thioimidate Coupling : Final products are obtained by coupling amines with thiophene-2-carbimidothioate hydroiodide in ethanol .

Example Synthesis Table

| Compound | Reagents/Conditions | Yield | Key Characterization (NMR/MS) |

|---|---|---|---|

| 24 | H₂, Pd/C in EtOH | 72.9% | ¹H NMR (CDCl₃), ESI-MS: [M+H⁺] |

| 26 | Thioimidate coupling | 56% | ¹H NMR (DMSO-d₆), MS: m/z 282 |

Q. How are this compound derivatives characterized?

Methodological Answer:

¹H NMR : Confirms substituent positions and side-chain integration (e.g., δ 8.13 ppm for aromatic protons in nitro intermediates) .

Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 303 for compound 18) .

Chromatography : Biotage flash chromatography or SFC (for enantiomers) ensures purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in quinolinone synthesis?

Methodological Answer:

- Catalyst Selection : Pd/C under H₂ outperforms Raney Nickel in nitro reduction (e.g., 72.9% vs. variable yields) .

- Solvent Systems : Ethanol for thioimidate coupling minimizes side reactions vs. DMF for alkylation .

- Temperature Control : Room-temperature coupling preserves labile functional groups (e.g., fluoro substituents) .

Q. What structural features enhance nNOS inhibition potency?

Methodological Answer: SAR studies reveal:

Side-Chain Length : 2-carbon chains (e.g., pyrrolidine in compound 29) show higher nNOS potency (IC₅₀ = 160 nM) vs. 3-carbon chains (IC₅₀ = 1.22 μM) .

Substituent Effects : 8-Fluoro groups reduce flexibility, lowering potency (e.g., compound 31: IC₅₀ = 3.36 μM vs. 0.58 μM for unsubstituted 26) .

Q. How to resolve contradictory data in biological assays for quinolinone derivatives?

Methodological Answer:

Comparative IC₅₀ Assays : Test compounds under identical conditions (e.g., pH 7.4, 37°C) to normalize enzyme inhibition data .

Molecular Modeling : Docking studies explain steric hindrance (e.g., 8-fluoro group disrupting side-chain orientation) .

Q. What novel methodologies enable efficient synthesis of quinolinone scaffolds?

Methodological Answer:

Iron Photoredox Catalysis : Generates carbamoyl radicals from oxamic acids, enabling cyclization/aromatization for dihydroquinolinones .

Palladium-Catalyzed Carbonylation : Incorporates perfluoroalkyl units via radical intermediates (yields: 60–85%) .

Q. How are in vivo efficacy models designed for quinolinone-based nNOS inhibitors?

Methodological Answer:

- Rat Pain Models : Oral dosing (10 mg/kg) in chronic constriction injury (CCI) evaluates analgesic efficacy .

- Pharmacokinetic Profiling : Plasma half-life (t₁/₂) and brain penetration are measured via LC-MS/MS .

Q. How to separate enantiomers of chiral quinolinone derivatives?

Methodological Answer:

Chiral SFC : Uses columns like Chiralpak AD-H (CO₂/MeOH) for baseline separation .

Optical Rotation : Confirms enantiopurity (e.g., [α]D²⁵ = +15.2° for (S)-35) .

Key Notes

- Method Rigor : Emphasized controlled variables (catalysts, solvents) and orthogonal validation (NMR, MS, HPLC).

Properties

IUPAC Name |

5-amino-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHMSLUJYYOUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC=CC(=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467697 | |

| Record name | 5-AMINO-3,4-DIHYDROQUINOLIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58130-38-4 | |

| Record name | 5-AMINO-3,4-DIHYDROQUINOLIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.